2,5-Dimethylfuran-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

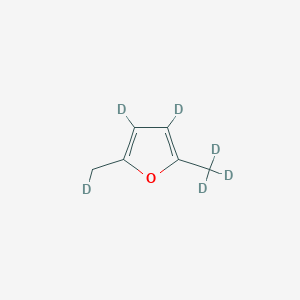

2,5-Dimethylfuran-d6 is a deuterated derivative of 2,5-Dimethylfuran, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard due to its stability and distinct spectral properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .

化学反应分析

Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,5-Dimethylfuran-2,5-dicarboxylic acid.

Reduction: 2,5-Dimethyltetrahydrofuran.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Biofuel Applications

High Energy Density and Octane Rating

2,5-Dimethylfuran is recognized for its potential as a biofuel due to its high energy density (approximately 30 kJ/cm³) and a research octane number (RON) of 119, which makes it comparable to gasoline . DMF-d6 can serve as an effective tracer in studies examining the combustion properties of biofuels. Its immiscibility with water allows for easier blending with gasoline compared to ethanol, enhancing its viability as a liquid fuel alternative .

Production from Biomass

The synthesis of DMF from renewable sources such as carbohydrates (e.g., fructose) has been extensively researched. Methods involve catalytic processes that convert biomass into DMF through dehydration and hydrogenation steps . These processes are critical for developing sustainable fuel alternatives that reduce reliance on fossil fuels.

Analytical Chemistry

Use as an Internal Standard

DMF-d6 is employed as an internal standard in gas chromatography and mass spectrometry analyses. Its isotopic labeling allows for precise quantification of other compounds without interference from natural isotopic variations . For instance, it has been used to improve the accuracy of quantifying alkylfurans in food products by providing a reliable reference point during analytical procedures .

Method Development

Recent studies have developed analytical methods utilizing DMF-d6 to separate and quantify isomers like 2-ethylfuran and 2,5-dimethylfuran. These methods enhance the sensitivity and specificity of detection in complex matrices such as food and beverages . The complete chromatographic separation achieved using DMF-d6 demonstrates its utility in refining analytical techniques.

Research Applications

Model Compound in Catalysis Studies

DMF-d6 serves as a model compound in various catalytic studies aimed at understanding reaction mechanisms and optimizing conditions for the conversion of biomass-derived feedstocks into valuable chemicals. For example, research involving nickel-molybdenum sulfide catalysts has shown that DMF can be produced with high yields under mild conditions . Such studies are crucial for advancing the field of green chemistry.

Hydrodeoxygenation Studies

In hydrodeoxygenation processes, DMF-d6 is utilized to investigate the removal of oxygen from biomass-derived compounds. Its deuterated nature allows researchers to trace reaction pathways and understand the kinetics involved in these transformations . This application is vital for improving the efficiency of converting renewable resources into hydrocarbons.

Case Studies

作用机制

The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .

相似化合物的比较

2,5-Dimethylfuran: The non-deuterated version, used as a biofuel and in organic synthesis.

2,3-Dimethylfuran: Another isomer with different chemical properties and applications.

2-Methylfuran: A simpler derivative with one methyl group, used in organic synthesis and as a solvent

Uniqueness: 2,5-Dimethylfuran-d6 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its stability and distinct spectral properties set it apart from its non-deuterated counterparts .

生物活性

2,5-Dimethylfuran-d6 (DMF-d6) is a deuterated derivative of 2,5-dimethylfuran (DMF), a heterocyclic compound with potential applications in biofuels and various biological contexts. Understanding the biological activity of DMF-d6 is crucial for evaluating its safety, efficacy, and potential therapeutic uses. This article delves into the biological properties of DMF-d6, including its cytotoxicity, metabolic pathways, and implications for human health.

- Molecular Formula : C6H8O (for DMF); C6H2D6O (for DMF-d6)

- Structure : DMF is characterized by a furan ring with two methyl groups at the 2 and 5 positions. The deuterated form replaces hydrogen atoms with deuterium, which can influence its biological behavior.

Cytotoxicity

Recent studies have explored the cytotoxic effects of DMF and its derivatives. For instance, while 5-hydroxymethylfurfural (5-HMF) exhibited weak cytotoxicity on various cancer cell lines (HCT-8, A549, SGC-7901), DMF-d6's cytotoxic profile remains less explored. However, it has been suggested that DMF may exhibit some level of cytotoxicity towards specific cancer cell lines.

| Compound | Cell Line | Cytotoxicity Observed |

|---|---|---|

| 5-HMF | HCT-8 | Weak |

| A549 | Weak | |

| SGC-7901 | Weak | |

| DHMF | A549 | Moderate |

| SGC-7901 | Moderate |

Metabolism and Toxicology

DMF-d6 is primarily metabolized in the liver. It has been noted that DMF can act as a biomarker for smoking due to its presence in cigar smoke and its low ciliary toxicity, which indicates minimal adverse effects on respiratory cilia . Furthermore, it has been implicated in the neurotoxic mechanisms associated with hexane exposure .

The metabolic pathways for DMF include conversion to various metabolites that may exhibit different biological activities. The presence of deuterium in DMF-d6 can alter metabolic rates and pathways compared to non-deuterated forms.

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

- A study evaluated the effects of various furan derivatives on cancer cell lines. Although direct studies on DMF-d6 were scarce, related compounds exhibited varying degrees of cytotoxicity.

- In vitro tests indicated that while some furans had significant effects on cell proliferation, others like DHMF showed moderate inhibition of growth in specific cancer types .

- Toxicological Assessment :

- Environmental Impact :

属性

IUPAC Name |

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNUFIFRDBKVIE-SPDFDVHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。